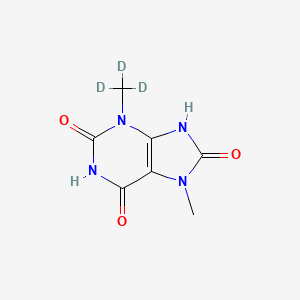

7-Methyl-3-methyluric acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZLHKHNBLLJD-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849584 | |

| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383160-11-0 | |

| Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-3-methyluric acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208).[1] This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine and related compounds. Its primary application is as an internal standard in quantitative analyses using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of three deuterium (B1214612) atoms (d3) results in a precise mass shift, allowing for clear differentiation from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in complex biological matrices.

Physicochemical Properties

The physicochemical properties of this compound are essential for its application as an internal standard. While specific experimental data for the deuterated form is often found in certificates of analysis from suppliers, the properties are very similar to its non-deuterated analog, 7-Methyl-3-methyluric acid.

Table 1: Physicochemical Data of this compound and related compounds.

| Property | This compound | 7-Methyluric Acid |

| CAS Number | 383160-11-0[2][3][4] | 612-37-3[5][6] |

| Molecular Formula | C₇H₅D₃N₄O₃[1][4] | C₆H₆N₄O₃[5][6] |

| Molecular Weight | 199.18 g/mol [1][3][4] | 182.1 g/mol [5][6] |

| Appearance | Crystalline solid[6] | Crystalline solid[6] |

| Purity | Typically ≥98% | ≥98%[6] |

| Solubility | Soluble in DMSO and dimethylformamide.[6] Sparingly soluble in aqueous buffers.[6] | Soluble in organic solvents like DMSO (approx. 20 mg/ml) and dimethylformamide (approx. 5 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer.[6] |

| Storage | Recommended storage at -20°C.[6] | -20°C[6] |

| Stability | ≥ 4 years under proper storage conditions.[6] | ≥ 4 years[6] |

| UV/Vis. (λmax) | Not specified | 232, 287 nm[5][6] |

Primary Use: Internal Standard in Mass Spectrometry

The fundamental role of this compound is to serve as an internal standard (IS) in quantitative analytical methods. The use of a stable isotope-labeled IS is considered the gold standard in mass spectrometry-based quantification because it compensates for variations that can occur during sample preparation, chromatography, and ionization.[7]

Experimental Protocol: Quantification of Caffeine Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of caffeine and its metabolites, including 7-methyluric acid, in human plasma using this compound as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analytes and the internal standard, and transfer it to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is commonly used for the separation of caffeine and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: The injection volume is usually in the range of 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of caffeine and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.

-

MRM Transitions: The specific m/z transitions for the analyte (7-methyluric acid) and the internal standard (this compound) need to be optimized on the specific mass spectrometer being used.

-

7-methyluric acid: The precursor ion [M+H]⁺ will be m/z 183.1. The product ion will be a specific fragment, for example, m/z 140.1.

-

This compound: The precursor ion [M+H]⁺ will be m/z 186.1 (due to the three deuterium atoms). The product ion will be a corresponding fragment, for example, m/z 143.1.

-

4. Quantification:

-

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte (7-methyluric acid) and a constant concentration of the internal standard (this compound).

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Caffeine Metabolism and the Role of 7-Methyluric Acid

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The metabolic pathways are complex, leading to the formation of numerous metabolites that are excreted in the urine. 7-Methyluric acid is one of the key downstream metabolites. Understanding this pathway is crucial for interpreting data from metabolic studies.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of a caffeine metabolite using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for the reliable quantification of caffeine metabolites in biological samples. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for generating high-quality data in studies investigating caffeine metabolism and its physiological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biomall.in [biomall.in]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyl-3-methyluric acid-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of 7-Methyl-3-methyluric acid-d3, a key analytical standard in metabolic research and drug development.

Chemical Structure and Properties

This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Chemical Structure:

-

IUPAC Name: 7-methyl-3-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6,8-trione

-

Synonyms: 3,7-Dimethyluric Acid-d3, Ba 2754-d3[1]

The structure consists of a purine (B94841) core with methyl groups at the 7 and deuterated methyl at the 3 positions.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅D₃N₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 199.18 g/mol | [1][2][3][4][5] |

| CAS Number | 383160-11-0 | [1][2][3][4][5] |

| Appearance | White Solid | [1][6] |

| Melting Point | >300°C | [6] |

| Solubility | Soluble in Ammonium Hydroxide, DMSO, and Water.[6] | |

| Storage Temperature | -20°C | [5] |

Role in Metabolic Pathways

7-Methyl-3-methyluric acid is a downstream metabolite in the complex caffeine metabolism pathway. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][7] This process involves a series of demethylation and oxidation reactions. The major initial step is the conversion of caffeine to paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine).[2][7] These primary metabolites are further metabolized to various methylxanthines and methyluric acids, including 7-Methyl-3-methyluric acid.

The following diagram illustrates the simplified metabolic pathway leading to the formation of 7-Methyl-3-methyluric acid.

Caption: Simplified Caffeine Metabolic Pathway.

Experimental Protocols: Application as an Internal Standard

Due to its structural similarity to caffeine and its metabolites and its distinct mass, this compound is an excellent internal standard for their quantification in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify caffeine and its major metabolites in human urine using LC-MS/MS with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

To 100 µL of urine, add 25 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined and optimized.

-

-

Data Analysis:

-

The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound).

-

A calibration curve is constructed using known concentrations of the analytes spiked into a blank matrix.

Workflow Diagram:

Caption: LC-MS/MS Sample Preparation Workflow.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable accurate and precise quantification of caffeine and its metabolites. The methodologies outlined in this guide provide a solid foundation for its application in various research and development settings.

References

An In-depth Technical Guide to the Synthesis and Purification of 7-Methyl-3-methyluric acid-d3

This technical guide provides a detailed overview of a plausible synthetic route and purification strategy for 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a caffeine (B1668208) metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies who require a stable, isotopically labeled internal standard for analytical applications.

Introduction

7-Methyl-3-methyluric acid is a metabolite of caffeine and theophylline. Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, typically analyzed by mass spectrometry. The incorporation of a deuterium-labeled methyl group allows for precise quantification by providing a distinct mass shift without significantly altering the chemical properties of the molecule. This guide outlines a feasible multi-step synthesis and a robust purification protocol to obtain high-purity this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a sequential methylation and deuteromethylation of a suitable starting material, such as uric acid. The proposed pathway involves the protection of specific nitrogen atoms, followed by the introduction of the methyl and deuteromethyl groups at the desired positions.

A potential synthetic approach could start from 7-methylxanthine (B127787), which is commercially available. This would be followed by the introduction of the deuterated methyl group at the N3 position.

Reaction Scheme:

Step 1: Synthesis of 7-Methylxanthine (if not commercially available) from Uric Acid. This can be achieved through selective methylation.

Step 2: Deuteromethylation of 7-Methylxanthine. The key step involves the reaction of 7-methylxanthine with a deuterated methylating agent to introduce the CD3 group at the N3 position.

Experimental Protocols

Synthesis of this compound

Materials:

-

7-Methylxanthine

-

Deuterated methyl iodide (CD3I)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 7-methylxanthine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Deuteromethylation: Slowly add deuterated methyl iodide (CD3I) (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 60-70°C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.

3.2.1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 5% methanol).

-

Procedure:

-

Prepare a silica gel column in the chosen mobile phase.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

3.2.2. Recrystallization:

-

Solvent System: A mixture of ethanol (B145695) and water is a plausible choice for recrystallization.

-

Procedure:

-

Dissolve the product from the column chromatography in a minimal amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that these are example values and actual results may vary.

| Parameter | Value |

| Synthesis | |

| Starting Material (7-Methylxanthine) | 1.0 g |

| Deuterated Methyl Iodide | 0.95 g |

| Potassium Carbonate | 1.2 g |

| Reaction Temperature | 65 °C |

| Reaction Time | 5 hours |

| Crude Yield | ~85% |

| Purification | |

| Purity after Column Chromatography | >95% |

| Purity after Recrystallization | >99% |

| Final Yield | ~60% |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

The Role of 7-Methyl-3-methyluric acid-d3 in Advancing Caffeine Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the stable isotope-labeled internal standard, 7-Methyl-3-methyluric acid-d3, in the precise quantitative analysis of caffeine (B1668208) metabolites. As research into caffeine's complex metabolic pathways and its influence on human health continues to expand, the need for highly accurate and reliable analytical methodologies is paramount. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data essential for employing deuterated standards in caffeine metabolism research, with a specific focus on the utility of this compound.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards in Caffeine Metabolism Studies

Caffeine, a ubiquitous psychoactive compound, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. This process generates a diverse array of metabolites, including paraxanthine, theobromine, and theophylline, which are further metabolized into various methylxanthines and methyluric acids. The study of these metabolic profiles provides crucial insights into individual variations in drug metabolism, enzyme activity, and the potential for drug-drug interactions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of caffeine and its metabolites in biological matrices due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS analysis can be compromised by matrix effects, variations in ionization efficiency, and sample loss during preparation. To mitigate these challenges, the use of stable isotope-labeled internal standards is indispensable.

Deuterated internal standards, such as this compound, are ideal for this purpose. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior enables the internal standard to effectively normalize for any analytical variability, leading to highly accurate and precise quantification.

This compound: A Key Tool for Metabolite Quantification

7-Methyl-3-methyluric acid is a downstream metabolite in the caffeine metabolic cascade. Its deuterated analog, this compound, serves as an invaluable internal standard for its quantification and that of other related methyluric acids.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | 7-Methyl-3-(methyl-d3)-7, 9-dihydro-1H-purine-2, 6, 8(3H)-trione |

| CAS Number | 383160-11-0 |

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol |

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry assays. By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of the endogenous (non-deuterated) 7-methyl-3-methyluric acid by measuring the ratio of the two compounds.

Experimental Protocols for the Analysis of Caffeine Metabolites

While specific protocols utilizing this compound are not extensively published, a representative LC-MS/MS methodology can be adapted from established procedures for other caffeine metabolites using analogous deuterated standards. The following protocol provides a detailed framework for the analysis of caffeine and its key metabolites in human urine.

Sample Preparation: Dilute-and-Shoot Approach

For urine samples, a simple "dilute-and-shoot" method is often sufficient and offers high throughput.

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 900 µL of a solution of 0.1% formic acid in water.

-

Add 100 µL of the urine sample to the tube.

-

Add a known concentration of the internal standard mixture, including this compound. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the polar caffeine metabolites.

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in methanol

Gradient Elution:

| Time (min) | % B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 50 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40 °C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for the analysis of methylxanthines and methyluric acids.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Quantitative Data and MRM Transitions

The following tables summarize key quantitative data for caffeine and its major metabolites, which are essential for setting up an LC-MS/MS method.

Table 1: Molecular Weights and Retention Times of Caffeine and its Metabolites

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) |

| Caffeine | CAF | C₈H₁₀N₄O₂ | 194.19 | 4.5 |

| Paraxanthine | PX | C₇H₈N₄O₂ | 180.17 | 3.8 |

| Theobromine | TB | C₇H₈N₄O₂ | 180.17 | 3.2 |

| Theophylline | TP | C₇H₈N₄O₂ | 180.17 | 3.5 |

| 1-Methylxanthine | 1X | C₆H₆N₄O₂ | 166.14 | 2.8 |

| 3-Methylxanthine | 3X | C₆H₆N₄O₂ | 166.14 | 2.9 |

| 7-Methylxanthine | 7X | C₆H₆N₄O₂ | 166.14 | 2.7 |

| 1-Methyluric acid | 1U | C₆H₆N₄O₃ | 182.14 | 2.2 |

| 3-Methyluric acid | 3U | C₆H₆N₄O₃ | 182.14 | 2.3 |

| 7-Methyluric acid | 7U | C₆H₆N₄O₃ | 182.14 | 2.1 |

| 1,3-Dimethyluric acid | 13U | C₇H₈N₄O₃ | 196.16 | 3.0 |

| 1,7-Dimethyluric acid | 17U | C₇H₈N₄O₃ | 196.16 | 3.1 |

| 3,7-Dimethyluric acid | 37U | C₇H₈N₄O₃ | 196.16 | 2.9 |

| 1,3,7-Trimethyluric acid | 137U | C₈H₁₀N₄O₃ | 210.19 | 4.0 |

| 5-acetylamino-6-formylamino-3-methyluracil | AFMU | C₈H₁₀N₄O₄ | 226.19 | 2.5 |

| 5-acetylamino-6-amino-3-methyluracil | AAMU | C₇H₁₀N₄O₃ | 198.18 | 2.0 |

Retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Representative MRM Transitions and Mass Spectrometer Settings

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Caffeine | 195.1 | 138.1 | 60 | 35 |

| Paraxanthine | 181.1 | 124.1 | 55 | 30 |

| Theobromine | 181.1 | 138.1 | 55 | 28 |

| Theophylline | 181.1 | 124.1 | 55 | 30 |

| 1-Methylxanthine | 167.1 | 110.0 | 50 | 25 |

| 7-Methyluric acid | 183.1 | 140.0 | 50 | 25 |

| This compound (IS) | 202.2 | 153.1 | 50 | 28 |

| 1,7-Dimethyluric acid | 197.1 | 140.1 | 55 | 30 |

These values are illustrative and require optimization for the specific instrument used. The MRM transition for this compound is predicted based on its structure and typical fragmentation patterns.

Visualizing Caffeine Metabolism and Analytical Workflows

Caffeine Metabolic Pathway

The metabolism of caffeine is a multi-step process involving several key enzymes. The major pathway begins with the demethylation of caffeine to its three primary dimethylxanthine metabolites.

Experimental Workflow for LC-MS/MS Analysis

The analytical workflow for quantifying caffeine metabolites using a deuterated internal standard involves several key steps from sample collection to data analysis.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for caffeine metabolism research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures the highest level of accuracy and precision in quantification. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework for incorporating this and other deuterated standards into their LC-MS/MS workflows. As the field continues to investigate the intricate details of caffeine's effects on human physiology, the application of such rigorous analytical techniques will be essential for generating high-quality, reproducible data.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. The inherent complexity of biological matrices presents a significant challenge, often leading to variability in sample preparation, chromatographic behavior, and ionization efficiency. To mitigate these variables and ensure the reliability of quantitative data, the use of an appropriate internal standard is not just recommended; it is a critical component of a robust analytical method. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard.[1][2]

This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and significant advantages of employing deuterated internal standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools, thereby enhancing the accuracy, precision, and robustness of their quantitative assays.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds.[1] The methodology involves the addition of a known quantity of an isotopically enriched version of the analyte—the deuterated internal standard—to the sample at the earliest possible stage of the analytical workflow.[1] This "spiked" sample is then subjected to the entire sample preparation and analysis process.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[3] This substitution results in a molecule that is chemically and physically almost identical to the analyte.[3] Consequently, the deuterated standard exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[2] However, due to the mass difference between hydrogen and deuterium, the deuterated standard has a higher mass-to-charge ratio (m/z) and can be distinguished from the analyte by the mass spectrometer.[3]

By measuring the ratio of the analyte's signal to the known concentration of the deuterated internal standard's signal, variations that occur during the analytical process can be effectively normalized.[4] This includes compensation for sample loss during preparation, fluctuations in injection volume, and matrix effects such as ion suppression or enhancement.[5]

Advantages of Utilizing Deuterated Internal Standards

The adoption of deuterated internal standards in quantitative mass spectrometry offers a multitude of advantages that contribute to the generation of high-quality, defensible data.

-

Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[6] Since a deuterated internal standard co-elutes with the analyte and possesses nearly identical physicochemical properties, it experiences the same matrix effects.[1] This allows for accurate correction of these effects, a feat not always achievable with structural analog internal standards.[7]

-

Improved Accuracy and Precision: By compensating for various sources of analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[4][6] This is crucial for regulatory submissions and for making informed decisions in drug development.[8]

-

Increased Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[1] This leads to higher sample throughput and a reduction in the rate of failed analytical runs.[2]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[6][8]

Quantitative Data on Performance Improvement

The superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting the improvements in accuracy and precision.

| Parameter | With Deuterated Internal Standard | With Analog Internal Standard | Reference |

| Mean Bias (%) | 100.3 | 96.8 | [4] |

| Precision (%RSD) | < 8.5 | Potentially > 15% | [1] |

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standards. This table illustrates the improved accuracy (mean bias closer to 100%) and precision when using a deuterated internal standard compared to a structural analog.

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |

| Low | 5.7 | 98.7 | 5.95 | 98.0 | [1] |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 | [1] |

| High | 7.7 | 97.5 | 8.5 | 100.4 | [1] |

Table 2: Intra- and Inter-day Precision and Accuracy for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard. This table showcases the excellent precision and accuracy achieved in a validated bioanalytical method using a deuterated internal standard, with all values falling well within the acceptance criteria of regulatory agencies.[1]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments in a typical bioanalytical workflow.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and widely used method for the removal of proteins from biological samples like plasma or serum.[1]

Objective: To efficiently remove proteins from a biological matrix to prevent interference and column clogging.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.[1]

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

-

Vortexing: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.[1]

-

Addition of Precipitation Solvent: Add 3 to 5 volumes (e.g., 300-500 µL) of the cold precipitation solvent to the sample.[1]

-

Vigorous Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and the deuterated internal standard, to a clean tube or an HPLC vial for LC-MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[9]

Objective: To selectively extract the analyte and internal standard from a complex matrix, removing interfering substances.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

SPE cartridge (e.g., mixed-mode cation exchange)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., deionized water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: Thaw the biological sample and centrifuge to remove any particulates. To 500 µL of plasma, add 50 µL of the deuterated internal standard working solution and vortex. Add 500 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it.[9]

-

Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.[9]

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]

-

Elution: Elute the analyte and deuterated internal standard from the cartridge with 1 mL of the elution solvent.[9]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of a solvent compatible with the LC-MS system.[9]

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Mitigation of matrix effects with a co-eluting deuterated IS.

Caption: Decision pathway for internal standard selection.

Synthesis of Deuterated Internal Standards

While many common deuterated standards are commercially available, custom synthesis is often necessary for novel drug candidates. The primary goal of synthesis is to introduce deuterium atoms into stable, non-exchangeable positions within the molecule.

Several methods are employed for the synthesis of deuterated compounds:

-

Catalytic Hydrogen Isotope Exchange (HIE): This is an efficient method for introducing deuterium into organic molecules.[10] Transition metal catalysts, such as iridium, palladium, or rhodium, are used to facilitate the exchange of C-H bonds with deuterium from a deuterium source like deuterium gas (D₂) or deuterated water (D₂O).[11][12]

-

Reduction of Precursors: Deuterium can be introduced by reducing functional groups with deuterated reagents. For example, the reduction of a ketone or an ester with a deuterium-donating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

-

Photoredox Catalysis: This modern synthetic method utilizes visible light and a photocatalyst to generate radical intermediates that can be trapped by a deuterium source, enabling site-selective deuteration.[11][13]

The choice of synthetic route depends on the structure of the analyte, the desired position of deuteration, and the required isotopic purity.

Potential Challenges and Troubleshooting

While deuterated internal standards are highly effective, it is important to be aware of potential challenges:

-

Isotopic Exchange (Back-Exchange): Deuterium atoms located at labile positions (e.g., on heteroatoms like -OH, -NH, -SH) can exchange with protons from the solvent or matrix.[14] This can alter the concentration of the deuterated standard and lead to inaccurate results. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions, such as aromatic or aliphatic C-H bonds.[5]

-

Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[15] While often negligible, a significant shift can result in differential matrix effects if the two compounds elute in regions of varying ion suppression or enhancement.[7][16] Chromatographic conditions should be optimized to ensure co-elution.

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of a significant amount of the unlabeled analyte in the internal standard stock can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[3]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly in the demanding fields of drug development and bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, most notably matrix effects. This leads to a significant improvement in the accuracy, precision, and overall quality of the generated data. By understanding the fundamental principles, adhering to detailed experimental protocols, and being mindful of potential challenges, researchers can confidently leverage the power of deuterated internal standards to generate high-quality, defensible data that is essential for making critical scientific and clinical decisions.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. myadlm.org [myadlm.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. benchchem.com [benchchem.com]

- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

The Sentinel Molecule: A Technical Guide to 7-Methyl-3-methyluric acid-d3 as a Tracer for Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research and drug development, the ability to trace and quantify the fate of molecules within a biological system is paramount. Stable isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool for elucidating metabolic pathways and understanding pharmacokinetic profiles without the need for radioactive compounds.[1][2] 7-Methyl-3-methyluric acid-d3, a deuterated isotopologue of a natural caffeine (B1668208) metabolite, stands as a promising, yet specialized, tracer in this domain. This technical guide delves into the core principles of its application, potential experimental designs, and the analytical methodologies required to leverage its capabilities in metabolic research.

While direct studies employing this compound as an exogenous tracer are not extensively documented in publicly available literature, its utility can be inferred from the broader application of deuterated methylxanthines in metabolic studies. This guide will, therefore, draw upon established principles from studies on deuterated caffeine and its metabolites to provide a comprehensive framework for its potential use.

The Principle of Metabolic Tracing with Deuterated Compounds

Stable isotope-labeled compounds, such as this compound, are chemically identical to their unlabeled counterparts but possess a greater mass due to the presence of heavy isotopes. This mass difference allows them to be distinguished and quantified by mass spectrometry. When introduced into a biological system, these labeled molecules follow the same metabolic pathways as their endogenous or unlabeled analogues, acting as "sentinel molecules" that report on their journey through various biochemical transformations.

A key phenomenon to consider when using deuterated tracers is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reactions that involve the cleavage of this bond, such as demethylation.[3] This effect, often referred to as "metabolic switching," can be a powerful investigative tool. By strategically placing deuterium atoms on a molecule, researchers can probe the flexibility of metabolic pathways and uncover alternative routes of biotransformation.[4] For instance, studies with deuterated caffeine have shown that labeling a methyl group can decrease the rate of its removal, leading to an increased flux through other metabolic pathways.[3][4]

Caffeine Metabolism: The Context for this compound

7-Methyl-3-methyluric acid is a downstream metabolite of caffeine (1,3,7-trimethylxanthine), a widely consumed stimulant. Understanding the caffeine metabolism pathway is crucial for contextualizing the application of its deuterated metabolites as tracers. The primary metabolism of caffeine is hepatic and involves a series of demethylation and oxidation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP1A2.

The major metabolic routes include:

-

N3-demethylation to paraxanthine (B195701) (1,7-dimethylxanthine)

-

N1-demethylation to theobromine (B1682246) (3,7-dimethylxanthine)

-

N7-demethylation to theophylline (B1681296) (1,3-dimethylxanthine)

These dimethylxanthines are further metabolized to monomethylxanthines, and subsequently to methyluric acids, which are then excreted in the urine.[5][6] 7-Methyl-3-methyluric acid is a product of these downstream metabolic steps.

Potential Applications in Metabolic Research

The introduction of this compound as a tracer can serve several key research objectives:

-

Pathway Elucidation: By administering this compound and monitoring for the appearance of downstream deuterated metabolites, researchers can confirm and quantify the flux through specific, less-characterized branches of the methylxanthine degradation pathway.

-

Enzyme Activity Probing: The rate of conversion of exogenously administered this compound to its subsequent metabolites can serve as an in vivo probe for the activity of the enzymes involved in its transformation.

-

Investigating Metabolic Switching: By comparing the metabolic profile of unlabeled 7-methyl-3-methyluric acid with its deuterated counterpart, researchers can investigate the kinetic isotope effect on its metabolism and explore the potential for metabolic switching to alternative pathways. This is particularly relevant in drug development, where understanding how deuteration might alter a drug's metabolic fate is crucial.[7][8]

-

Pharmacokinetic Studies: Although it is a metabolite, administering this compound directly would allow for the determination of its own pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), independent of its formation from a parent compound.

Experimental Design and Protocols

A typical study employing this compound as a tracer would involve the following key stages:

-

Tracer Administration: The deuterated compound is administered to the biological system under investigation (e.g., cell culture, animal model, or human subject). The route of administration (e.g., oral, intravenous) and dosage would be determined by the specific research question.

-

Sample Collection: Biological samples, such as plasma, urine, or tissue homogenates, are collected at various time points post-administration.

-

Sample Preparation: The collected samples are processed to extract the analytes of interest. A generic sample preparation protocol for plasma or urine is outlined in the table below.

-

LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the deuterated tracer and its metabolites.

-

Data Analysis: The resulting data is used to determine the concentrations of the labeled compounds over time, from which pharmacokinetic parameters and metabolic fluxes can be calculated.

Table 1: Generalized Experimental Protocols

| Protocol Stage | Methodology | Details |

| Tracer Administration | Oral gavage or intravenous injection | For animal studies, the tracer would be dissolved in a suitable vehicle. For human studies, it would likely be administered orally in a capsule. |

| Sample Collection | Blood and Urine Collection | Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Urine is collected over specified time intervals. |

| Plasma Sample Preparation | Protein Precipitation | To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a 13C-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis. |

| Urine Sample Preparation | Dilution and Filtration | Urine samples are typically thawed, vortexed, and then diluted with a buffer (e.g., 25 mM ammonium (B1175870) formate). An internal standard is added, and the sample is centrifuged or filtered to remove particulates before injection into the LC-MS/MS system.[9] |

| LC-MS/MS Analysis | Reversed-Phase Chromatography coupled to a Triple Quadrupole Mass Spectrometer | A C18 column is commonly used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent tracer and its expected metabolites. |

Quantitative Data Presentation

The primary output of these experiments would be concentration-time profiles for this compound and its downstream metabolites. This data can be summarized in tables to facilitate comparison and interpretation.

Table 2: Example Pharmacokinetic Parameters for a Deuterated Tracer

| Parameter | Description | Example Value (arbitrary units) |

| Cmax | Maximum observed concentration | 150 ng/mL |

| Tmax | Time to reach Cmax | 2 hours |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurement | 850 ng*h/mL |

| t1/2 | Elimination half-life | 4.5 hours |

| CL/F | Apparent total clearance | 2.5 L/h |

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is essential for clarity and understanding. The following diagrams are generated using the DOT language for Graphviz.

Caffeine Metabolism Pathway

Caption: Simplified metabolic pathway of caffeine to major metabolites.

Experimental Workflow for Tracer Analysis

Caption: General experimental workflow for a metabolic tracer study.

Concept of Metabolic Switching

Caption: The kinetic isotope effect can induce metabolic switching.

Conclusion

This compound represents a sophisticated tool for the detailed investigation of methylxanthine metabolism. While its direct application requires further specific studies, the principles outlined in this guide, drawn from research on related deuterated compounds, provide a solid foundation for its use. By leveraging the precision of stable isotope labeling and the analytical power of mass spectrometry, researchers can gain unprecedented insights into metabolic pathways, enzyme kinetics, and the subtle yet significant effects of isotopic substitution on drug metabolism. This knowledge is invaluable for advancing our understanding of metabolic diseases and for the development of safer and more effective therapeutics.

References

- 1. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enghusen.dk [enghusen.dk]

CAS number and molecular weight of 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 7-Methyl-3-methyluric acid-d3, a crucial analytical standard in metabolic research and drug development, particularly in the study of caffeine (B1668208) metabolism.

Core Compound Data

This compound is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

| Parameter | Value | Reference |

| CAS Number | 383160-11-0 | [2][3][4][5][6] |

| Molecular Formula | C₇D₃H₅N₄O₃ | [2][3] |

| Molecular Weight | 199.18 g/mol | [2][3][5] |

| Synonyms | 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione; 3,7-Dimethyluric Acid-d3 | [5] |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of caffeine and its metabolites in biological matrices.[2] Its application is essential for analytical method development, validation (AMV), and quality control (QC) in both research and regulated environments, such as in Abbreviated New Drug Applications (ANDA).[2] Stable isotope-labeled standards like this one are critical for robust analytical methods, from exploratory research to clinical applications.

Caffeine Metabolism Signaling Pathway

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 oxidase enzyme system, with CYP1A2 being the major enzyme involved. The metabolic pathways include a series of demethylations and oxidations to produce various metabolites, including dimethylxanthines, methylxanthines, and methyluric acids. 7-Methyl-3-methyluric acid is one of the terminal metabolites in this pathway.

Experimental Protocols

The following section outlines a general experimental workflow for the quantification of caffeine metabolites in biological samples, such as urine or plasma, using this compound as an internal standard. This protocol is based on common methodologies like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow

Detailed Methodologies

1. Sample Preparation:

-

Objective: To prepare the biological sample for extraction and analysis.

-

Procedure:

-

Thaw frozen biological samples (e.g., urine, plasma) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples to pellet any precipitates.

-

Transfer a precise aliquot of the supernatant to a clean tube.

-

Add a known concentration of the internal standard, this compound, to each sample, calibrator, and quality control sample.

-

2. Solid-Phase Extraction (SPE):

-

Objective: To isolate and concentrate the analytes of interest from the biological matrix.

-

Procedure:

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Load the prepared sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes and the internal standard from the cartridge using a suitable organic solvent, such as methanol.

-

3. Evaporation and Reconstitution:

-

Objective: To concentrate the sample and transfer it into a solvent compatible with the analytical instrument.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the initial mobile phase used for the HPLC separation.

-

4. HPLC-MS/MS Analysis:

-

Objective: To separate, detect, and quantify the caffeine metabolites.

-

Procedure:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

-

5. Data Analysis and Quantification:

-

Objective: To determine the concentration of each metabolite in the original sample.

-

Procedure:

-

Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Caffeine Graphical Pathway Map [eawag-bbd.ethz.ch]

A Technical Guide to 7-Methyl-3-methyluric acid-d3: An Internal Standard for Metabolomic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Methyl-3-methyluric acid-d3, a deuterated internal standard crucial for the accurate quantification of caffeine (B1668208) metabolites. This document outlines its commercial availability, applications in analytical methodologies, and its role within the broader context of caffeine metabolism.

Introduction

This compound (CAS No: 383160-11-0) is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine.[1] Its primary application is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the quantitative analysis of caffeine and its metabolites in biological matrices.[2][3] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for differentiation from the endogenous analyte, enabling precise and accurate quantification in complex samples.[2]

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers as a high-quality reference standard.[2][3] It is typically supplied with comprehensive characterization data to ensure compliance with regulatory guidelines for analytical method development and validation.[3]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Pack Sizes |

| Aquigen Bio Sciences | AQ-C0049D2 | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |

| LGC Standards | TRC-M330900-2.5MG | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | 2.5 mg, 25 mg |

| Toronto Research Chemicals (via Biomall) | M330900-25mg | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | 25 mg |

| Pharmaffiliates | Not specified | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |

| MedChemExpress | Not specified | 383160-11-0 | C₇H₅D₃N₄O₃ | 199.18 | Custom |

Role in Caffeine Metabolism

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This process involves a series of demethylations and oxidations to produce various metabolites. 7-Methyl-3-methyluric acid is one such downstream metabolite. The accurate measurement of these metabolites is critical for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The following diagram illustrates the major metabolic pathways of caffeine.

Figure 1: Simplified metabolic pathway of caffeine.

Experimental Protocols and Applications

This compound is instrumental in quantitative bioanalysis. Below is a representative workflow and a generalized experimental protocol for the analysis of caffeine metabolites in biological fluids using LC-MS/MS with a deuterated internal standard.

General Analytical Workflow

Figure 2: General workflow for bioanalytical quantification.

Representative LC-MS/MS Protocol

This protocol is a generalized procedure and should be optimized for specific instrumentation and matrices.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Serially dilute the stock solution to prepare working solutions at the desired concentrations for spiking into calibration standards, quality controls, and unknown samples.

2. Sample Preparation (Plasma):

-

To 100 µL of plasma, add the internal standard working solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusion and optimization.

Table 2: Example Quantitative Data Parameters from a Validated LC-MS/MS Method for Caffeine Metabolites

| Parameter | Theobromine | Paraxanthine | Theophylline | Caffeine |

| Linearity Range (µg/mL) | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 | 0.1 - 40 |

| r² | > 0.99 | > 0.99 | > 0.98 | > 0.99 |

| Intraday Accuracy (%) | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 | 96.5 - 105.2 |

| Interday Accuracy (%) | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 | 97.1 - 106.2 |

| Mean Analytical Recovery (%) | 92 | 96 | 95 | 102 |

Note: This data is representative and based on a method for caffeine and its primary metabolites.[6] The performance with this compound as an internal standard would require specific validation.

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for caffeine metabolites. The commercial availability of this high-purity, deuterated compound facilitates the development and validation of robust analytical assays, ultimately contributing to a better understanding of caffeine's pharmacokinetics and metabolic pathways in various physiological and pathological states.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, chemical properties, and experimental considerations for 7-Methyl-3-methyluric acid-d3. Given that this is a deuterated stable isotope-labeled compound, much of the safety and biological information is inferred from its non-deuterated analogue, 7-Methyluric acid.

Section 1: Safety Data Sheet (SDS) Summary

Identification and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 7-Methyl-3-(methyl-d3)uric Acid | [1](2--INVALID-LINK-- |

| Synonyms | 7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione | (--INVALID-LINK--) |

| CAS Number | 383160-11-0 | [1](3--INVALID-LINK-- |

| Molecular Formula | C₇D₃H₅N₄O₃ | [1](--INVALID-LINK--) |

| Molecular Weight | 199.18 g/mol | [1](2--INVALID-LINK-- |

| Appearance | White to off-white solid | (--INVALID-LINK--) |

| Storage Temperature | -20°C | [1](--INVALID-LINK--) |

Hazard Identification and Toxicological Information

For the non-deuterated analogue, 7-Methyluric acid, no significant acute toxicological data has been identified in literature searches.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4] However, as with any chemical, it should be handled with care.

Toxicological Data Summary (for 7-Methyluric acid and its precursor, 7-Methylxanthine)

| Parameter | Finding | Species | Source |

| Acute Oral Toxicity | No mortality or toxicity observed for 7-Methylxanthine at doses up to 2000 mg/kg. May be classified under GHS category 5 (LD50 >2000-5000 mg/kg). | Rat and mice | [5] |

| Skin Corrosion/Irritation | Causes skin irritation (H315). | Not specified | [6] |

| Serious Eye Damage/Irritation | Causes eye irritation (H320). | Not specified | [6] |

| Ingestion | Not classified as "harmful by ingestion," though it may be damaging to individuals with pre-existing organ damage.[4] | Not specified | [4] |

Handling, Storage, and First Aid

Handling:

-

Limit all unnecessary personal contact.[4]

-

Use in a well-ventilated area.[4]

-

Do not eat, drink, or smoke when handling.[4]

Storage:

-

Store in original, tightly sealed containers.[4]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials.[4]

First Aid:

-

If inhaled: Move the person to fresh air.[7]

-

In case of skin contact: Wash with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Section 2: Biological Context and Signaling Pathways

7-Methyl-3-methyluric acid is a metabolite of caffeine (B1668208). The deuterated form is primarily used as an internal standard for quantitative analysis in metabolic studies.[8] The metabolic pathway of caffeine is a key area of study in pharmacology and toxicology.

Caffeine Metabolism Pathway

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase system, with CYP1A2 being the main enzyme.[8][9] This process involves a series of demethylations and oxidations to produce various metabolites, including 7-Methyluric acid.

Section 3: Experimental Protocols and Workflows

This compound is primarily used as an internal standard in analytical methods for the quantification of caffeine and its metabolites in biological samples.

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using this compound in a quantitative analysis experiment.

Detailed Experimental Protocol: Quantification of Methyluric Acids in Biological Fluids

The following protocol is adapted from a method for the simultaneous analysis of five methyluric acids in human blood serum and urine.[10]

1. Materials and Reagents:

-

This compound (as internal standard)

-

Reference standards for analytes of interest (e.g., 7-Methyluric acid, 1-Methyluric acid, etc.)

-

Methanol (B129727) (HPLC grade)

-

Acetate (B1210297) buffer (pH 3.5)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Biological matrix (e.g., urine, serum)

2. Standard Solution Preparation:

-

Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., DMSO).

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.

3. Sample Preparation:

-

Thaw biological samples to room temperature.

-

Centrifuge samples to remove any particulate matter.

-

Spike a known volume of the sample with a known amount of the this compound internal standard solution.

-

Perform Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the spiked sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard with methanol.

-

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

4. HPLC-UV Analysis:

-

Analytical Column: Octylsilica, 5 µm, 250 x 4 mm i.d.[10]

-

Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (v/v) buffer:methanol and changing to 30:70 over 15 minutes.[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at 280 nm.[10]

5. Data Analysis:

-

Identify the peaks corresponding to the analytes and the internal standard based on their retention times.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of the analytes in the samples from the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. lgcstandards.com [lgcstandards.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. ClinPGx [clinpgx.org]

- 9. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Isotopic purity and stability of 7-Methyl-3-methyluric acid-d3

An In-depth Technical Guide to the Isotopic Purity and Stability of 7-Methyl-3-methyluric acid-d3

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as tracers to elucidate metabolic pathways. This compound is the deuterated analog of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208) and theophylline. The incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass signature, allowing for its differentiation from the endogenous analyte.

The utility of any isotopically labeled compound is contingent upon two critical parameters: its isotopic purity and its chemical stability. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, while high stability guarantees that the compound's integrity is maintained during storage and experimental use. This guide provides a technical overview of the methodologies used to assess these parameters for a compound like this compound, presenting representative data and detailed experimental workflows.

Isotopic Purity Assessment

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. It is a critical quality attribute, as isotopically impure material can compromise the accuracy of quantitative bioanalytical methods. The primary technique for determining isotopic purity is mass spectrometry, which separates and detects ions based on their mass-to-charge ratio (m/z).

Data Presentation: Isotopic Distribution

The isotopic purity is typically determined by analyzing the relative intensities of the mass isotopologues. The table below presents representative data for a deuterated standard like this compound.

| Mass Isotopologue | Description | Relative Abundance (%) |

| M+0 | Unlabeled Compound | 0.1 |

| M+1 | Compound with one deuterium | 0.3 |

| M+2 | Compound with two deuteriums | 1.5 |

| M+3 | Desired d3-labeled compound | 98.1 |

Note: This data is representative and illustrates a typical high-purity batch.

Experimental Protocol for Isotopic Purity Determination

A detailed workflow for assessing isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., Methanol/Water, 50/50 v/v) to a final concentration of 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer an aliquot to an autosampler vial for analysis.

-

-

LC-MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) to achieve chromatographic separation.

-

Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion electrospray ionization (ESI+) mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-250) to detect the molecular ions of all isotopic species.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z of the unlabeled (M+0) and labeled (M+1, M+2, M+3) species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species to determine the isotopic purity and enrichment.

-